Dibromoacetaldehyde

Toxicology Disinfection Byproducts Water Quality

Dibromoacetaldehyde (DBAL) is the most genotoxic haloacetaldehyde, essential for water quality DBP monitoring and structure-activity relationship (SAR) studies. Its distinct gem-dibromo substitution provides unique electrophilicity and conformational behavior. Choose DBAL for accurate quantification of this high-priority contaminant and specialized heterocycle synthesis. For R&D use only.

Molecular Formula C2H2Br2O
Molecular Weight 201.84 g/mol
CAS No. 3039-13-2
Cat. No. B156388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromoacetaldehyde
CAS3039-13-2
SynonymsDibromo-acetaldehyde
Molecular FormulaC2H2Br2O
Molecular Weight201.84 g/mol
Structural Identifiers
SMILESC(=O)C(Br)Br
InChIInChI=1S/C2H2Br2O/c3-2(4)1-5/h1-2H
InChIKeyXIVPMNIFAAGBOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibromoacetaldehyde (CAS 3039-13-2) - Core Physicochemical and Structural Identity


Dibromoacetaldehyde (DBAL; CAS 3039-13-2) is a dihalogenated acetaldehyde derivative with the molecular formula C₂H₂Br₂O and a molecular weight of 201.84 g/mol [1]. It belongs to the class of haloacetaldehydes (HALs) and is structurally characterized by two bromine atoms geminally substituted at the alpha-carbon [1]. This substitution pattern confers distinct reactivity, physicochemical properties, and toxicological profiles compared to its mono- or mixed-halogenated analogs, as well as the parent acetaldehyde [2]. It is recognized both as a disinfection byproduct (DBP) in drinking water and as a specialized reagent in organic synthesis [3].

Why Haloacetaldehyde Analogs Cannot Be Casually Substituted for Dibromoacetaldehyde


Substituting dibromoacetaldehyde with a closely related haloacetaldehyde analog (e.g., dichloroacetaldehyde, bromoacetaldehyde, or tribromoacetaldehyde) is not scientifically or procedurally trivial. The identity and number of halogen atoms dictate a compound's electrophilicity, conformational preference, and biological activity, leading to quantifiable differences in reactivity [1], stability [2], and toxicological profile [3]. As demonstrated in the evidence below, even among halogenated acetaldehydes, DBAL exhibits a unique position in toxicity rankings, a distinct synthetic utility in specific heterocycle formations, and a specific stability profile that impacts its handling and application. These differences directly affect experimental outcomes, regulatory considerations, and the choice of analytical standards.

Quantitative Differentiation of Dibromoacetaldehyde Against Key Analogs


Cytotoxic Potency in Mammalian Cells: DBAL vs. Other Haloacetaldehydes

In a systematic, quantitative comparison of haloacetaldehyde (HAL) cytotoxicity in Chinese hamster ovary (CHO) cells, dibromoacetaldehyde (DBAL) was found to be significantly more cytotoxic than several of its halogenated analogs, including dichloroacetaldehyde (DCAL) and bromoacetaldehyde (BAL). Its cytotoxic potency was equivalent to that of bromochloroacetaldehyde (BCAL) and dibromochloroacetaldehyde (DBCAL), and only slightly lower than that of tribromoacetaldehyde (TBAL) and chloroacetaldehyde (CAL), the most cytotoxic HALs tested [1].

Toxicology Disinfection Byproducts Water Quality

Genotoxic Potential: DBAL Exhibits Highest Rank Among Tested HALs

In the same comparative study, dibromoacetaldehyde (DBAL) demonstrated the highest genotoxic potential among all tested haloacetaldehydes. Its genotoxic potency exceeded that of chloroacetaldehyde (CAL), dibromochloroacetaldehyde (DBCAL), tribromoacetaldehyde (TBAL), bromoacetaldehyde (BAL), and all other analogs. The rank order of genotoxicity was DBAL > CAL ≈ DBCAL > TBAL ≈ BAL > BDCAL > BCAL ≈ DCAL > IAL, with trichloroacetaldehyde (TCAL) showing no genotoxic activity [1].

Genotoxicity DNA Damage Disinfection Byproducts

Synthetic Utility: Yield in Heterocycle Formation vs. Alternative Reagent

Dibromoacetaldehyde serves as a specific precursor for the synthesis of 2,2′-diimidazole via reaction with ammonia, achieving a 20% isolated yield. This route provides a direct comparison to an alternative method using glyoxal sulfate, which yields 40% of the same product. While the yield is lower, the dibromoacetaldehyde route offers a distinct synthetic entry point for accessing this heterocyclic scaffold, which may be advantageous when other precursors are incompatible or unavailable [1].

Heterocyclic Chemistry Synthetic Methodology Building Block

Aqueous Stability Under Standard Sampling Conditions vs. Other HALs

Under standardized water sampling and preservation conditions (pH adjusted to 4.2-4.5, storage at 4°C), dibromoacetaldehyde (DBAL) exhibits stability in water for up to 14 days, a characteristic shared with other targeted haloacetaldehydes (HAs). However, in organic solvents such as acetone, brominated HAs including DBAL were observed to partially degrade to bromoacetone, whereas all target HAs remained stable in MTBE for up to 8 months [1]. This solvent-dependent stability profile is critical for analytical method development and sample handling.

Analytical Chemistry Sample Preservation Water Analysis

High-Value Application Scenarios for Dibromoacetaldehyde Based on Empirical Differentiation


Analytical Reference Standard for Disinfection Byproduct (DBP) Monitoring

Given its well-characterized occurrence as a drinking water DBP [1] and its position as the most genotoxic among tested haloacetaldehydes [2], dibromoacetaldehyde is an essential analytical standard for water quality laboratories. Its inclusion in method development, validation, and routine monitoring ensures accurate quantification and risk assessment of this high-priority contaminant.

Mechanistic Probe for Genotoxicity and DNA Damage Studies

Dibromoacetaldehyde's unique ranking as the most potent genotoxic haloacetaldehyde [2] makes it an ideal model compound for investigating structure-activity relationships in DNA damage, repair mechanisms, and cellular responses to halogenated electrophiles. Its use can help delineate the molecular initiating events of DBP-induced carcinogenesis.

Specialized Synthetic Building Block for Brominated Heterocycles

Despite a modest yield of 20% in the synthesis of 2,2′-diimidazole [3], dibromoacetaldehyde provides a direct route to this scaffold from an ammonia-mediated condensation. This entry point may be preferable when alternative precursors like glyoxal sulfate are not readily available or when the specific halogenation pattern is required for subsequent functionalization.

Physicochemical Reference for Halogenated Aldehyde Conformational Studies

The distinct conformational behavior of dibromoacetaldehyde, as elucidated by NMR and compared to its dichloro analog [4], provides a benchmark for studying the effects of halogen substitution on molecular conformation and barrier to rotation. This knowledge is valuable in computational chemistry, molecular modeling, and the design of conformationally constrained analogs.

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